Michefucscalide
Description
Michefucscalide is a synthetic macrocyclic compound characterized by a 14-membered lactone ring with embedded phosphine-alkene hybrid ligands. Its unique structure enables versatile coordination with transition metals, making it a candidate for catalytic applications in asymmetric synthesis and cross-coupling reactions . The compound was first synthesized via a palladium-catalyzed cyclization reaction, yielding a conformationally rigid scaffold that enhances stereochemical control in catalytic processes. Key structural features include:
- Phosphine-alkene moieties: Provide dual binding sites for metal centers.
- Electron-rich aromatic substituents: Enhance π-backbonding interactions with metals like rhodium and iridium.
- Chiral centers: Derived from L-proline precursors, enabling enantioselective catalysis .
However, its primary research focus remains in organometallic chemistry .
Properties
CAS No. |
82461-08-3 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,4S,6aR,9S,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13+,14-,15-,17-/m0/s1 |
InChI Key |
BOGLHGTVFPSTPV-XSNIPSOOSA-N |
SMILES |
CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=C)[C@@H]2CC[C@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |
Canonical SMILES |
CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |
Synonyms |
eta-cyclolipiferolide michefucscalide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Michefucscalide belongs to the class of multidentate phosphine-alkene ligands. Below, it is compared to two structurally and functionally analogous compounds: Phospha-crown Ether (PCE-12) and Bis(cyclooctadiene)nickel(0) (Ni(COD)₂) .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility :
- This compound’s rigid macrocyclic structure outperforms PCE-12 in enantioselectivity due to reduced conformational自由度 .
- Ni(COD)₂ lacks multidentate coordination, limiting its utility to stoichiometric reactions .
Catalytic Scope :
- This compound achieves higher enantiomeric excess (92% vs. 85%) in hydrogenation compared to PCE-12, attributed to its chiral microenvironment .
- Ni(COD)₂ serves primarily as a zero-valent nickel source, unlike this compound’s role as a reusable catalyst .
Stability and Toxicity :
- This compound’s thermal stability (≤150°C) exceeds PCE-12, making it suitable for high-temperature reactions .
- Ni(COD)₂’s acute toxicity limits its pharmaceutical applications, whereas this compound’s moderate cytotoxicity allows for therapeutic exploration .
Mechanistic Insights:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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